CDK4/Cyclin D1 Inhibitory Potency: CcD1 versus Triaminopyrimidine Reference Inhibitor
The small molecule CcD1 variant targeting CDK4/cyclin D1 demonstrates nanomolar inhibitory potency in biochemical kinase assays, with a reported IC₅₀ of 2.20 nM [1]. In contrast, the commercially available triaminopyrimidine Cdk4/6 Inhibitor IV (CAS 359886-84-3) exhibits substantially lower potency against the same CDK4/cyclin D1 complex, with a reported IC₅₀ of 1.5 µM [2].
| Evidence Dimension | CDK4/cyclin D1 inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | 2.20 nM |
| Comparator Or Baseline | Cdk4/6 Inhibitor IV (CAS 359886-84-3): 1.5 µM (1,500 nM) |
| Quantified Difference | Approximately 680-fold difference in potency |
| Conditions | Biochemical LANCE assay; 1 hr incubation; ULight-substrate detection |
Why This Matters
This approximately 680-fold difference in biochemical potency informs experimental concentration requirements and may translate to differential cellular activity profiles, though direct head-to-head data are not available.
- [1] BindingDB. BDBM50458034 (CHEMBL4212532). CDK4/cyclin D1 inhibition assay. IC₅₀: 2.20 nM. Assay: LANCE assay, ULight-substrate, 1 hr incubation. View Source
- [2] Santa Cruz Biotechnology. Cdk4/6 Inhibitor IV (CAS 359886-84-3). Technical datasheet. IC₅₀: CDK4/D1 = 1.5 µM; CDK6/D1 = 5.6 µM. View Source
